molecular formula C9H7NO2 B2473635 3-(2-Hydroxyacetyl)benzonitrile CAS No. 83112-50-9

3-(2-Hydroxyacetyl)benzonitrile

Cat. No. B2473635
CAS RN: 83112-50-9
M. Wt: 161.16
InChI Key: RPDWLOIHBKPAIE-UHFFFAOYSA-N
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Description

3-(2-Hydroxyacetyl)benzonitrile is a chemical compound with the CAS number 83112-50-9 . It has a molecular weight of 161.16 and its IUPAC name is 3-(2-hydroxyacetyl)benzonitrile . It is typically stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for 3-(2-Hydroxyacetyl)benzonitrile is 1S/C9H7NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,11H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-(2-Hydroxyacetyl)benzonitrile has a molecular weight of 161.16 . It is typically stored at a temperature of 28°C .

Scientific Research Applications

Anionic Cyclization and Synthesis

  • Cyclization Reactions : 2-(2-alkylethynyl)benzonitrile undergoes anionic cyclization to form 3-alkyl-1(2H)-isoquinolone and 3-alkylidene isoindol-1-one. This suggests potential in organic synthesis and pharmaceutical applications (Wu et al., 1999).

Applications in Solar Cells

  • Electrolytes in Dye Sensitized Solar Cells (DSSCs) : Benzonitrile-based electrolytes demonstrated stability and efficiency in DSSCs, indicating its potential for sustainable energy solutions (Latini et al., 2014).

Pharmacological Research

  • Nonsteroidal Androgen Receptor Antagonist : A derivative of benzonitrile, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, shows potential in pharmacology for sebum control and treatment of androgenetic alopecia (Li et al., 2008).

Catalytic Applications

  • Nitration Reactions : Benzonitrile was used in nitration reactions of deactivated mono-substituted benzenes over acidic zeolite catalysts, indicating its role in facilitating such chemical transformations (Smith et al., 2010).

Solvation and Probing Applications

  • Probing Local Environment in Ionic Liquids : Benzonitrile's nitrile stretching vibration serves as an IR probe to monitor local environment in ionic liquids, suggesting applications in chemical analysis and molecular studies (Zhang et al., 2013).

Organic Synthesis

  • Cascade Cyclization : Sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles leads to efficient synthesis of spiro compounds, indicating its utility in organic synthesis (Sun et al., 2017).

Inhibitors in Cancer Therapy

  • Poly(ADP-ribose)polymerase (PARP) Inhibitors : Derivatives of 3-(hydroxyacetyl)benzonitrile were synthesized as potential PARP inhibitors, which are significant in cancer therapy (Watson et al., 1998).

Environmental and Green Chemistry

  • Green Synthesis of Benzonitrile : A novel green synthesis route for benzonitrile was explored, emphasizing the role of benzonitrile in environmentally friendly chemical processes (Li et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Benzonitrile derivatives showed efficacy as corrosion inhibitors for mild steel in acid medium, indicating applications in materials science and engineering (Chaouiki et al., 2018).

Nitrile Hydration

  • Hydration of Nitriles : Studies on the hydration of benzonitrile to amides catalyzed by water-soluble molybdocene, hinting at its role in industrial and synthetic chemistry (Breno et al., 2003).

Safety And Hazards

3-(2-Hydroxyacetyl)benzonitrile is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It can cause skin irritation (Category 2) and specific target organ toxicity with single exposure (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using the substance only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-(2-hydroxyacetyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDWLOIHBKPAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyacetyl)benzonitrile

CAS RN

83112-50-9
Record name 3-(2-hydroxyacetyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 776 mg of 3-(2-bromoacetyl)benzonitrile in acetonitrile (5 mL) and water (10 mL) is treated under microwave irradiation (125° C., 50 min). The same experiment is realized a second time with 976 mg. All the vials are collected, extracted with ethyl ether, dried over magnesium sulfate and concentrated under vacuum to give the desired compound.
Quantity
776 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
CY Watson - 1997 - search.proquest.com
One approach towards improving cancer therapy, is to sensitise tumour cells to the cytotoxic effects of radiotherapy and chemotherapy. This can be achieved through the inhibition of …
Number of citations: 5 search.proquest.com

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